molecular formula C10H7NO B14258156 5-(Pyridin-2-YL)penta-2,4-diyn-1-OL CAS No. 184959-94-2

5-(Pyridin-2-YL)penta-2,4-diyn-1-OL

Cat. No.: B14258156
CAS No.: 184959-94-2
M. Wt: 157.17 g/mol
InChI Key: JWRLNABAOVOGQR-UHFFFAOYSA-N
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Description

5-(Pyridin-2-YL)penta-2,4-diyn-1-OL is a diacetylene derivative that features a pyridine ring attached to a penta-2,4-diyn-1-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-2-YL)penta-2,4-diyn-1-OL typically involves the coupling of a pyridine derivative with a diacetylene precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where a pyridine halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-YL)penta-2,4-diyn-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bonds in the diacetylene moiety can be reduced to form alkenes or alkanes.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst can be used for hydrogenation reactions.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides can be used in substitution reactions.

Major Products

    Oxidation: Formation of pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.

    Reduction: Formation of 5-(Pyridin-2-YL)penta-2,4-diene-1-OL or 5-(Pyridin-2-YL)pentane-1-OL.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-(Pyridin-2-YL)penta-2,4-diyn-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-YL)penta-2,4-diyn-1-OL largely depends on its chemical structure and the specific reactions it undergoes. The diacetylene moiety can participate in polymerization reactions, forming polydiacetylenes with conjugated systems that exhibit unique electronic properties . The pyridine ring can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-2-YL)penta-2,4-diyn-1-OL is unique due to the presence of both a pyridine ring and a diacetylene moiety

Properties

CAS No.

184959-94-2

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

5-pyridin-2-ylpenta-2,4-diyn-1-ol

InChI

InChI=1S/C10H7NO/c12-9-5-1-2-6-10-7-3-4-8-11-10/h3-4,7-8,12H,9H2

InChI Key

JWRLNABAOVOGQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CC#CCO

Origin of Product

United States

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